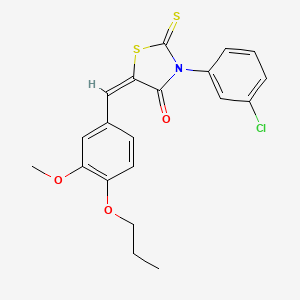
N'-(2-Furylmethylene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N’-(2-Furylméthylène)-2-(2-isopropyl-5-méthylphénoxy)acétohydrazide est un composé organique synthétique qui appartient à la classe des hydrazides. Ces composés sont connus pour leurs diverses applications dans divers domaines, y compris la chimie médicinale, l’agriculture et la science des matériaux. La structure unique de ce composé, comportant un cycle furane et une partie phénoxyacétohydrazide, suggère des activités biologiques et chimiques potentielles.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse du N’-(2-Furylméthylène)-2-(2-isopropyl-5-méthylphénoxy)acétohydrazide implique généralement la condensation de l’hydrazine de 2-furylméthylène avec l’acide 2-(2-isopropyl-5-méthylphénoxy)acétique. La réaction est généralement effectuée en présence d’un agent déshydratant tel que l’oxychlorure de phosphore ou le chlorure de thionyle pour faciliter la formation de la liaison hydrazide. Les conditions réactionnelles incluent souvent le reflux des réactifs dans un solvant approprié comme l’éthanol ou le méthanol pendant plusieurs heures.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le N’-(2-Furylméthylène)-2-(2-isopropyl-5-méthylphénoxy)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé pour former des dérivés de la furane-2,3-dione.
Réduction : La partie hydrazide peut être réduite pour former les amines correspondantes.
Substitution : Le groupe phénoxy peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du cycle furane peut produire des dérivés de la furane-2,3-dione, tandis que la réduction de la partie hydrazide peut produire les amines correspondantes.
Applications de la recherche scientifique
Chimie : Comme élément constitutif de la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle comme composé bioactif dans la découverte et le développement de médicaments.
Médecine : Etudié pour ses propriétés thérapeutiques potentielles, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du N’-(2-Furylméthylène)-2-(2-isopropyl-5-méthylphénoxy)acétohydrazide n’est pas bien documenté. Des composés similaires exercent souvent leurs effets en interagissant avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs. Le cycle furane et la partie phénoxyacétohydrazide peuvent jouer un rôle dans la liaison à ces cibles, conduisant à la modulation des voies biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(2-Furylméthylène)-2-(2-méthylphénoxy)acétohydrazide
- N’-(2-Furylméthylène)-2-(2-isopropylphénoxy)acétohydrazide
- N’-(2-Furylméthylène)-2-(2-chlorophénoxy)acétohydrazide
Unicité
Le N’-(2-Furylméthylène)-2-(2-isopropyl-5-méthylphénoxy)acétohydrazide est unique en raison de la présence à la fois des groupes isopropyle et méthyle sur le cycle phénoxy, ce qui peut influencer sa réactivité chimique et son activité biologique. Cette unicité structurelle peut conduire à des interactions différentes avec les cibles moléculaires par rapport aux composés similaires.
Propriétés
Numéro CAS |
98657-57-9 |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
N-[(E)-furan-2-ylmethylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H20N2O3/c1-12(2)15-7-6-13(3)9-16(15)22-11-17(20)19-18-10-14-5-4-8-21-14/h4-10,12H,11H2,1-3H3,(H,19,20)/b18-10+ |
Clé InChI |
XARCVNREHYHFGU-VCHYOVAHSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CO2 |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993698.png)
![9-Chloro-5-methyl-2-(2-naphthyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993699.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11993710.png)

![5-(1-Acetyl-1H-indol-3-YL)-7,9-dichloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11993722.png)
![Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11993730.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993739.png)

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993751.png)
